2-(Thiazol-5-YL)pyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4N4S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4S/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H |
InChI Key |
VRBXBXQLJINMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CS2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile and Analogs
The direct synthesis of the this compound core and its derivatives is predominantly achieved through convergent strategies that bring together multiple building blocks in a single or a few steps. These methods are favored for their efficiency and ability to rapidly generate molecular complexity.
Multi-component Reaction (MCR) Strategies for Core Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot fashion. This approach is particularly well-suited for the synthesis of heterocyclic systems like this compound.
A prevalent MCR strategy for the synthesis of pyrimidine-5-carbonitrile derivatives involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group such as ethyl cyanoacetate (B8463686), and thiourea (B124793). In a typical reaction, a substituted thiazole-5-carbaldehyde would serve as the aldehyde component to generate the target this compound scaffold.
One study detailed the synthesis of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives through the cyclo-condensation of aromatic aldehydes, ethyl cyanoacetate, and thiourea in the presence of anhydrous potassium carbonate. sci-hub.se This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of thiourea and subsequent cyclization and dehydration to form the pyrimidine (B1678525) ring. The thioxo group at the 2-position, originating from thiourea, can be a handle for further functionalization to introduce the thiazole (B1198619) moiety, or a 2-substituted thiourea could be envisioned in a more direct approach.
Table 1: Examples of One-Pot Synthesis of Pyrimidine-5-carbonitrile Derivatives
| Aldehyde | Active Methylene Compound | Amidine Source | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Cyanoacetate | Thiourea | 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | sci-hub.se |
| Benzaldehyde Derivatives | Ethyl Cyanoacetate | Urea (B33335)/Thiourea | Dihydropyrimidinones | iau.ir |
This table is representative of the general reaction; specific yields and conditions vary based on the substrates used.
Another classical and widely used MCR for the synthesis of pyrimidine-5-carbonitriles is the Biginelli reaction and its variations. This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. When malonodinitrile is used as the active methylene component in place of a β-dicarbonyl compound, it leads directly to the formation of a 2-amino- or 2-mercapto-pyrimidine-5-carbonitrile core.
Specifically, the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles has been achieved through a three-component reaction of an aromatic aldehyde, malonodinitrile, and thiourea. nih.govresearchgate.net This reaction is typically carried out in an alcoholic solvent in the presence of a base, such as sodium ethoxide or sodium isopropylate, at room temperature. nih.govresearchgate.net The mechanism involves the formation of an arylidenemalononitrile intermediate, followed by the nucleophilic addition of thiourea and subsequent intramolecular cyclization. To obtain the target this compound, a thiazole-5-carbaldehyde would be the required aldehyde component.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of thiazolopyrimidine derivatives, a class of compounds that includes the target molecule, has been shown to benefit significantly from microwave irradiation. nih.govcu.edu.eg
The preparation of various fused pyrimidine systems has been successfully carried out using both conventional heating and microwave-assisted methods, with the latter consistently demonstrating superior results in terms of reaction speed and efficiency. nih.govcu.edu.egdoaj.org For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives from 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and various reagents was significantly expedited under microwave irradiation. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolo[3,2-a]pyrimidines | Several hours | A few minutes | Often significant | nih.govcu.edu.eg |
| Synthesis of Pyrido[2,3-d]pyrimidines | 8-12 hours | 15-25 minutes | Noticeable | mdpi.com |
This table illustrates the general advantages of microwave-assisted synthesis in this chemical space.
Solvent-Free Synthetic Approaches
Solvent-free or solid-state synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.
The synthesis of ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been successfully achieved under solvent-free conditions by grinding the reactants (a fluoro-benzaldehyde, urea or thiourea, and ethyl acetoacetate) with a catalytic amount of CuCl₂·2H₂O. nih.gov This method offers advantages such as operational simplicity, reduced environmental impact, and often, high yields. A similar solvent-free approach could be envisioned for the synthesis of this compound by using a thiazole-5-carbaldehyde and malonodinitrile or ethyl cyanoacetate as reactants. Another reported solvent-free synthesis of pyrano[2,3-d]pyrimidine diones involves the reaction of barbituric acid, malonodinitrile, and aromatic aldehydes using a solid acid catalyst. nih.gov
Synthesis of Key Precursor Intermediates
The successful synthesis of this compound is highly dependent on the availability of appropriately functionalized thiazole precursors. A key intermediate for the multi-component reactions described above would be a thiazole-5-carbaldehyde. Alternatively, a 2-aminothiazole-5-carbonitrile (B1278033) or a related derivative could serve as a building block for the pyrimidine ring construction.
The synthesis of 2-aminothiazole-5-carboxylic acid derivatives has been reported through various routes. One common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. For example, 2-amino-thiazole-5-carboxylic acid phenylamides have been synthesized from substituted 3-ethoxyacrylamides via bromination and subsequent cyclization with thiourea. nih.govsemanticscholar.org Another approach involves the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline (B41778). google.com Furthermore, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized from the α-halogenation of β-keto esters followed by cyclization with thiourea. organic-chemistry.org These carboxylates can be converted to the corresponding aldehydes through standard functional group transformations, such as reduction of an ester to an alcohol followed by oxidation.
The synthesis of 5-arylthiazoles has also been achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org This methodology provides a route to thiazoles with a substituent at the 5-position, which can be a precursor to the desired aldehyde functionality.
Table 3: Common Precursors and their General Synthetic Routes
| Precursor | General Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 2-Aminothiazole-5-carboxylates | Hantzsch Thiazole Synthesis | α-Haloketones, Thiourea | nih.govorganic-chemistry.org |
| Thiazole-5-carboxylates | Reaction of thioamides with α,β-dicarbonyls | Thioamides, Diazo compounds | researchgate.net |
| 5-Arylthiazoles | Cyclization of N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide | organic-chemistry.org |
This table provides a summary of general synthetic strategies for key thiazole intermediates.
Preparation of Thiazole Ring Precursors
The synthesis of the thiazole moiety is a foundational step, with several classical methods available for creating the necessary precursors. The Hantzsch thiazole synthesis is a widely recognized and versatile method, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. pharmaguideline.comchemicalbook.com This reaction provides a reliable route to a variety of substituted thiazoles that can serve as building blocks.
Another established method is the Cook-Heilborn synthesis, which is particularly useful for forming 5-aminothiazoles. This reaction proceeds by treating α-aminonitriles with agents like carbon disulfide or isothiocyanates. pharmaguideline.com Additionally, Gabriel synthesis, which utilizes α-acylamino ketones and phosphorus pentasulfide, offers a pathway to 2,5-disubstituted thiazoles. chemicalbook.com These methods allow for the preparation of thiazole rings with specific substitution patterns, which are then carried forward into the final scaffold.
| Synthesis Method | Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Halocarbonyl, Thioamide/Thiourea | Substituted Thiazoles | pharmaguideline.comchemicalbook.com |
| Cook-Heilborn Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazoles | pharmaguideline.com |
| Gabriel Synthesis | α-Acylamino Ketone, P5S5 | 2,5-Disubstituted Thiazoles | chemicalbook.com |
Synthesis of the Pyrimidine-5-carbonitrile Building Blocks
The pyrimidine-5-carbonitrile core is commonly constructed through a one-pot, three-component reaction, often referred to as a Biginelli-type reaction. ias.ac.inresearchgate.net This efficient approach involves the condensation of a substituted aldehyde, malononitrile, and urea or thiourea. ias.ac.innih.gov The use of various catalysts, such as ammonium (B1175870) chloride or p-dodecylbenzenesulfonic acid (DBSA), can facilitate this reaction, often under solvent-free or aqueous conditions, enhancing its efficiency and environmental friendliness. ias.ac.inresearchgate.netnih.gov The reaction proceeds through a series of condensation, addition, and cyclization steps to afford the stable 1,2,3,4-tetrahydropyrimidine-5-carbonitrile ring system. researchgate.netresearchgate.net The choice of aldehyde and the use of urea versus thiourea allow for the introduction of diverse substituents at various positions on the pyrimidine ring.
Enaminone Intermediates in Pyrimidine Ring Formation
A key strategy for coupling the thiazole and pyrimidine moieties involves the use of enaminone intermediates. nih.govacs.org In a representative synthesis, a thiazole precursor, such as an acetylthiazole derivative, is converted into a highly reactive enaminone. For example, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) can be reacted with N,N-dimethylformamide–dimethylacetal (DMF-DMA) to yield a β-enaminone. nih.govacs.org
This enaminone serves as a versatile three-carbon building block. The subsequent cyclocondensation of this intermediate with a suitable guanidine (B92328) derivative directly furnishes the this compound core. nih.gov This step is often efficiently promoted by microwave irradiation, which can reduce reaction times and improve yields compared to conventional heating. acs.org This method provides a direct and modular approach to the final scaffold, where the substitution on the phenylguanidine determines the substituent at the 2-position of the pyrimidine ring. nih.gov
Functionalization and Derivatization Reactions of the Scaffold
Once the core this compound structure is assembled, it can undergo a variety of chemical transformations to generate a library of derivatives. These reactions target specific sites on both the pyrimidine and thiazole rings.
Substitution Reactions at the Pyrimidine Core (e.g., Chlorination, Nucleophilic Substitution)
The pyrimidine core, particularly when synthesized from thioxo- or oxo-pyrimidine precursors, offers opportunities for functionalization. A common and crucial transformation is the conversion of a hydroxyl or thiol group into a halogen, typically chlorine. This is often achieved by treating the corresponding pyrimidinone or pyrimidine-thione with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). researchgate.netmdpi.com
The resulting chloropyrimidine is an activated intermediate, highly susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.comsemanticscholar.org This allows for the introduction of a wide array of functional groups. The chlorine atom can be displaced by various nucleophiles, including amines (anilines, alkylamines), phenoxides, and thiophenoxides, to yield diverse 2- or 4-substituted pyrimidine derivatives. semanticscholar.orgrsc.orgresearchgate.net The regioselectivity of this substitution can be influenced by the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com
| Reaction Type | Reagents | Intermediate/Product | Reference |
| Chlorination | POCl₃ / PCl₅ | Chloropyrimidine | researchgate.netmdpi.com |
| Nucleophilic Substitution | Amines, Phenoxides, Thiophenoxides | Substituted Pyrimidines | semanticscholar.orgrsc.org |
Cyclocondensation Reactions to Form Fused Ring Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, pyrimidine-2-thiones, which can be precursors to the target scaffold, can undergo cyclocondensation reactions. researchgate.net Reaction with reagents like chloroacetyl chloride or chloroacetic acid can lead to the formation of a second thiazole ring, resulting in a thiazolo[3,2-a]pyrimidine system. researchgate.netasianpubs.org
Furthermore, other reactive sites on the pyrimidine ring can be exploited. For example, amino-substituted pyrimidines can react with various reagents to build additional fused rings, leading to structures like triazolo[1,5-a]pyrimidines or tetrazolo[1,5-a]pyrimidines. researchgate.net These reactions significantly expand the structural diversity of compounds that can be derived from the initial scaffold, leading to polycyclic systems with distinct chemical properties. nih.govnih.gov
Modifications and Substitutions on the Thiazole Moiety
The thiazole ring itself is also amenable to functionalization, primarily through electrophilic substitution reactions. pharmaguideline.comchemicalbook.com Due to the electronic nature of the ring, electrophilic attack preferentially occurs at the C5 position, provided it is unsubstituted. pharmaguideline.comnumberanalytics.comwikipedia.org If the C5 position is already part of the link to the pyrimidine ring, reactivity at other positions like C4 would be considered, though it is less favored. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide) and nitration. numberanalytics.com
Conversely, the C2 position of the thiazole ring is the most electron-deficient and is the primary site for nucleophilic attack or deprotonation by strong bases. pharmaguideline.comchemicalbook.comwikipedia.org While direct nucleophilic substitution on an unsubstituted thiazole is challenging, the presence of a good leaving group at the C2 position would facilitate such reactions. pharmaguideline.com Therefore, modifications to the thiazole moiety are typically planned during the synthesis of the thiazole precursor itself, allowing for the incorporation of desired functional groups prior to its coupling with the pyrimidine building block. nih.gov
S-Alkylation of Thioxo-Pyrimidine Derivatives
A common and effective method for the synthesis of this compound derivatives involves the S-alkylation of a 2-thioxo-pyrimidine precursor. This strategy allows for the introduction of a variety of substituents at the 2-position of the pyrimidine ring, thereby enabling the exploration of structure-activity relationships.
The general approach commences with the synthesis of a 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative. This intermediate is typically prepared through a multicomponent reaction involving an aromatic aldehyde, ethyl cyanoacetate, and thiourea in the presence of a base such as anhydrous potassium carbonate. sci-hub.se
Once the thioxo-pyrimidine core is assembled, the subsequent S-alkylation is carried out by reacting it with a suitable alkylating agent. For instance, to introduce a thiazole moiety, a halo-acetylated aminothiazole derivative can be employed. The reaction is generally performed in the presence of a base, like anhydrous potassium carbonate, to facilitate the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent. sci-hub.se This reaction leads to the formation of a thioether linkage, connecting the pyrimidine and thiazole rings.
A specific example of this methodology is the S-alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile derivatives with 2-chloro-N-(4-phenyl-thiazol-2-yl)-acetamide derivatives. sci-hub.se This reaction furnishes the desired 2-((5-cyano-4-oxo-6-phenyl-3,4-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide derivatives. The successful S-alkylation is often confirmed by 1H NMR spectroscopy, with the appearance of a characteristic singlet peak for the methylene protons of the SCH2 group. sci-hub.se
Table 1: Examples of S-Alkylation of Thioxo-Pyrimidine Derivatives
| Starting Thioxo-pyrimidine | Alkylating Agent | Product | Reference |
| 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 2-chloro-N-(4-phenyl-thiazol-2-yl)-acetamide | 2-((5-cyano-4-oxo-6-phenyl-3,4-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | sci-hub.se |
Hybridization Strategies with Other Heterocyclic Systems (e.g., Benzothiazole (B30560), Benzooxazole)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to develop compounds with improved affinity, selectivity, and efficacy. The this compound scaffold has been utilized in hybridization strategies with other heterocyclic systems, such as benzothiazole and benzoxazole (B165842), to create novel chemical entities.
One approach to synthesizing such hybrids involves linking the pyrimidine-5-carbonitrile core to a benzothiazole or benzoxazole moiety through a flexible linker, such as a methylene amino group. nih.gov For example, pyrimidine derivatives bearing benzimidazole, benzoxazole, or benzothiazole at the C-2 position have been synthesized. nih.gov These hybrid molecules have been investigated for their biological activities, demonstrating the utility of this synthetic strategy. nih.govresearchgate.net
Another strategy involves the direct fusion or linking of the pyrimidine and benzothiazole ring systems. For instance, benzothiazole–pyrimidine hybrids have been synthesized where the pyrimidine moiety is directly attached to the benzothiazole ring system. nih.gov The synthesis of these hybrids can be achieved by reacting a 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile derivative with a 2-chloroacetamide (B119443) derivative of 2-aminobenzothiazole. nih.gov This reaction results in the formation of a key intermediate that can be further modified at the pyrimidine ring to generate a library of hybrid compounds. nih.gov
The rationale behind creating these hybrid molecules is to combine the known biological activities of each heterocyclic component to achieve a synergistic effect or a novel pharmacological profile.
Table 2: Examples of Hybridization Strategies
| Pyrimidine Core | Heterocyclic System | Linker/Fusion | Resulting Hybrid Structure | Reference |
| Pyrimidine-5-carbonitrile | Benzothiazole | Methylene amino linker | 2-((Benzothiazol-2-yl)methylamino)pyrimidine-5-carbonitrile derivative | nih.gov |
| Pyrimidine-5-carbonitrile | Benzoxazole | Methylene amino linker | 2-((Benzoxazol-2-yl)methylamino)pyrimidine-5-carbonitrile derivative | nih.gov |
| Tetrahydropyrimidine-5-carbonitrile | Benzothiazole | Thio-acetamido linker | N-(Benzothiazol-2-yl)-2-((5-cyano-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | nih.gov |
Schiff Base Formation and Subsequent Cycloaddition Reactions
The chemical versatility of the this compound scaffold can be further expanded through the formation of Schiff bases and their subsequent participation in cycloaddition reactions. A Schiff base, or imine, is formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of pyrimidine-5-carbonitrile derivatives, a hydrazinyl group at the 2-position of the pyrimidine ring can serve as the primary amine component for Schiff base formation.
For instance, 1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile can be reacted with various aromatic aldehydes to yield the corresponding 2-(benzylidenehydrazinyl)-1-ethyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile derivatives. ijprajournal.com The formation of the Schiff base is typically confirmed by the presence of an imine (-C=N-) group, which can be identified through spectroscopic methods such as IR and 1H NMR. ijprajournal.com
These Schiff bases, containing a reactive imine functionality, are valuable intermediates for the synthesis of more complex heterocyclic systems via cycloaddition reactions. For example, thiazolidinone derivatives can be obtained through the cycloaddition reaction of a Schiff base with thioglycolic acid. researchgate.netresearchgate.net This reaction proceeds via the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by cyclization.
While direct examples of cycloaddition reactions starting from a Schiff base of this compound are not extensively documented, the principles of this synthetic strategy are well-established for related heterocyclic systems. The Povarov reaction, an aza-Diels-Alder reaction, is another type of cycloaddition that has been used to synthesize pyrimidine-based fused ring systems. nih.govmdpi.comnih.gov This suggests that Schiff bases derived from this compound could potentially undergo [4+2] cycloaddition reactions with suitable dienophiles to construct novel polycyclic frameworks.
Table 3: Conceptual Pathway for Schiff Base Formation and Cycloaddition
| Step | Reactants | Reaction Type | Product |
| 1 | 2-Hydrazinyl-pyrimidine-5-carbonitrile derivative + Aromatic aldehyde | Condensation | Schiff base of pyrimidine-5-carbonitrile |
| 2 | Schiff base of pyrimidine-5-carbonitrile + Thioglycolic acid | Cycloaddition | Thiazolidinone-substituted pyrimidine-5-carbonitrile |
An article focusing solely on the chemical compound “this compound” cannot be generated as requested.
Following a thorough review of the available search results, it has been determined that specific spectroscopic and structural elucidation data for the exact compound, this compound, is not present. The scientific literature retrieved focuses extensively on substituted derivatives, such as the 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series, which are investigated for their properties as CDK9 inhibitors. acs.orgnih.govacs.org
Consequently, the detailed and specific data required to populate the requested sections and subsections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Electron Ionization (EI) Mass Spectra, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy—for the parent compound are unavailable. To generate an article without this specific data would require speculation and would not meet the standards of scientific accuracy.
Spectroscopic and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For organic compounds rich in heteroatoms and conjugated systems, such as 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile, the UV-Vis spectrum provides valuable information about transitions between electronic energy levels, primarily the π→π* and n→π* transitions.
The structure of this compound incorporates both a pyrimidine-5-carbonitrile moiety and a thiazole (B1198619) ring. Both of these heterocyclic systems contain π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which dictate their electronic absorption properties. Theoretical calculations on related pyrimidine-5-carbonitrile derivatives indicate that the frontier molecular orbitals (HOMO and LUMO) typically correspond to π→π* transitions. dergipark.org.tr
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Shorter Wavelength (UV) | High |
Note: This table is based on the general principles of UV-Vis spectroscopy for heterocyclic compounds and data from related structures, not on direct experimental data for this compound.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for the parent compound this compound is not detailed in the provided sources, extensive crystallographic studies have been conducted on a series of its biologically active derivatives, namely 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles. nih.govacs.orgnih.gov These derivatives have been investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), and their co-crystal structures with CDK2 and CDK9 have been determined. nih.govacs.org
These structural studies reveal critical insights into the conformation of the thiazolyl-pyrimidine scaffold when bound to a biological target. The analysis of eleven co-crystal structures of six different analogues provides a comprehensive understanding of their binding modes. nih.govnih.gov The inhibitors bind within the ATP-binding sites of both CDK9 and CDK2, but the flexibility of the CDK9 active site allows it to accommodate a wider range of chemical moieties attached to the core scaffold. acs.orgnih.gov
Table 2: Crystallographic Data for Derivatives of this compound
| Derivative Class | Co-crystallized Protein | Key Structural Findings | PDB Accession Code(s) |
|---|---|---|---|
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles | CDK9/cyclin T | Binds in ATP-binding site; demonstrates active site malleability. nih.govacs.org | 4BCH rcsb.org and others deposited. acs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking simulations have been extensively used to elucidate the binding mechanisms of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile derivatives within the ATP-binding sites of various protein kinases, most notably cyclin-dependent kinases (CDKs). nih.govcardiff.ac.uk
Studies on a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile compounds, which share the core thiazolyl-pyrimidine-carbonitrile structure, have revealed a conserved binding mode within the ATP-binding sites of both CDK9 and CDK2. acs.orgrsc.org The thiazole (B1198619), pyrimidine (B1678525), and aniline (B41778) moieties consistently occupy similar positions across these kinases. acs.org
The pyrimidine ring is typically situated between the hydrophobic side chains of key amino acid residues, such as Ala46 and Leu156 in CDK9 (or Ala31 and Leu134 in CDK2). acs.org A crucial interaction involves the formation of hydrogen bonds between the pyrimidine ring and the kinase hinge region. acs.orgresearchgate.net Specifically, the 2-amino group of the pyrimidine can form a hydrogen bond with the carbonyl group of Leu83 (in CDK2), while the pyrimidine N1-atom can interact with the amide group of the same residue. researchgate.net
At the back of the ATP-binding pocket, the C5-carbonitrile group makes significant contact with the gatekeeper residue, which is Phe103 in CDK9 and Phe80 in CDK2. acs.org This interaction is characterized as a lone pair−π interaction, with an average distance of 3.7 Å between the nitrile nitrogen and the phenyl ring of the gatekeeper residue. acs.org While the core scaffold dictates the general binding orientation, substituents on the thiazole and phenylamino (B1219803) rings can form additional specific polar or ionic interactions, which often determine the compound's potency and selectivity. nih.gov However, for the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series, it has been noted that relatively few specific hydrogen bonds are formed with the decorating substituents, particularly in CDK9. acs.orgnih.gov
| Compound Moiety | Interacting Kinase Residue(s) | Type of Interaction |
|---|---|---|
| Pyrimidine Ring | Hinge Region (e.g., Leu83 in CDK2) | Hydrogen Bonds |
| Pyrimidine Ring | Ala46/Leu156 (CDK9), Ala31/Leu134 (CDK2) | Hydrophobic (Sandwiching) |
| C5-Carbonitrile | Gatekeeper Residue (Phe103 in CDK9, Phe80 in CDK2) | Lone Pair-π Interaction |
| Aniline Ring | Ile25 (CDK9), Ile11 (CDK2) | Van der Waals Interactions |
The binding affinity of this compound derivatives has been quantified through both experimental assays and computational methods. Apparent inhibition constants (Ki) calculated from IC50 values provide a direct measure of binding potency. For instance, a derivative compound, 2-(m-nitro-anilino)-4-(4-methyl-2-methylamino-thiazol-5-yl)-pyrimidine-5-carbonitrile (compound 12a), demonstrated potent inhibition of CDK9 and CDK2 with Ki values of 6 nM and 1 nM, respectively. nih.gov
Biophysical techniques like Differential Scanning Fluorimetry (DSF) have also been employed to measure the change in melting temperature (ΔTm) of the protein upon inhibitor binding, which correlates strongly with binding affinity. nih.govnih.gov For a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, ΔTm values ranging from 2.9 to 4.7 °C were observed for CDK9/cyclin T, indicating strong inhibitor binding. nih.gov This correlation between ΔTm and Ki values suggests that DSF can serve as a reliable orthogonal method for assessing binding affinity in this chemical series. nih.govacs.org Molecular docking studies often complement these experimental values by calculating theoretical binding energies, which help in rationalizing the observed structure-activity relationships (SAR). actascientific.com
| Compound | Target Kinase | Binding Affinity (Ki) |
|---|---|---|
| 2-(m-nitro-anilino)-4-(4-methyl-2-methylamino-thiazol-5-yl)-pyrimidine-5-carbonitrile | CDK9/cyclin T | 6 nM |
| CDK2/cyclin A | 1 nM |
Quantum Chemical Calculations
While specific DFT studies focusing solely on this compound were not prominently detailed in the reviewed literature, quantum chemical calculations are a standard method for analyzing the structural features of novel compounds. nih.gov Such analyses are used to calculate molecular quantum parameters that describe the electronic structure, stability, and reactivity of a molecule. researchgate.net These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict sites susceptible to nucleophilic or electrophilic attack, thereby informing synthetic strategies and explaining interaction potentials. nih.govresearchgate.net
Conformational analysis is crucial for understanding the flexibility of the thiazolyl-pyrimidine scaffold and how it adapts to different protein binding sites. Studies have shown that the thiazole moiety of these inhibitors can adopt multiple conformations. acs.org For example, when bound to CDK2/cyclin A, the thiazole group of a derivative was observed in two main conformations. acs.orgnih.gov One conformation resembles that seen in the CDK9-bound state, stabilized by interactions with an aspartate residue (Asp145). The second conformation is nearly coplanar with the pyrimidine ring, a state likely stabilized by the conjugation of the two aromatic systems. acs.orgnih.gov This conformational flexibility, particularly the relative orientation of the thiazole and pyrimidine rings, can be a key factor in achieving selectivity between different kinase isotypes. nih.gov The malleability of the CDK9 active site, in particular, appears to accommodate these inhibitors effectively, contributing to their potent activity. nih.govacs.org
Pharmacophore Modeling and Virtual Screening
The 2-(Thiazol-5-YL)pyrimidine scaffold has been identified as a key pharmacophore for kinase inhibition, often through virtual screening campaigns. researchgate.net Pharmacophore models derived from this and related structures typically include features such as hydrogen bond donors and acceptors corresponding to the pyrimidine's interactions with the kinase hinge region, and hydrophobic/aromatic centers representing the thiazole and pyrimidine rings.
Virtual screening led to the initial identification of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent CDK2 inhibitors, which subsequently guided the synthesis and optimization of the 2-anilino-4-(thiazol-5-yl)pyrimidine series. researchgate.net This highlights the utility of computational screening in identifying novel hit compounds based on the thiazolyl-pyrimidine core. The consistent binding mode observed across the series confirms that this scaffold presents the essential pharmacophoric features required for effective ATP-competitive kinase inhibition. nih.gov
Structure Activity Relationship Sar Studies
Influence of Substituent Modifications on Biological Activity
Detailed analysis reveals that even minor alterations to the core structure can lead to dramatic changes in the compound's interaction with biological targets, such as cyclin-dependent kinases (CDKs). nih.govacs.org
The pyrimidine (B1678525) core is a critical component of the pharmacophore, and substitutions, particularly at the C5-position, have a profound impact on inhibitory activity. nih.govacs.org The nature of the substituent at the C5-position is a key determinant for both potency and selectivity, especially when paired with a bulky substituted aniline (B41778) group at the C2-position. nih.govacs.org
Initial studies on the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold identified compound Ia (with a hydrogen at C5 and a m-NO₂ group on the aniline ring) as a potent pan-CDK inhibitor. nih.govacs.org The introduction of a carbonitrile (-CN) group at the C5-position, creating the 2-(thiazol-5-yl)pyrimidine-5-carbonitrile scaffold (compound 12a ), maintained potent inhibition against CDK9, CDK1, and CDK2, with Kᵢ values in the low nanomolar range. nih.govacs.org
However, replacing the C5-carbonitrile with a hydroxyl (-OH) group (compound 12b ) resulted in a drastic reduction in activity. This change led to a more than 155-fold loss in CDK9 inhibition and a 230-fold loss in CDK1 inhibition, while also abolishing significant activity against CDK2. acs.org This highlights the critical role of the C5-substituent in defining the inhibitory profile of these compounds.
| Compound | Pyrimidine C5-Substituent (R') | Aniline C2-Substituent (R) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | CDK1 Kᵢ (nM) | HCT-116 GI₅₀ (nM) |
| Ia | H | m-NO₂ | 1 | 6 | 3 | 90 |
| 12a | CN | m-NO₂ | 1 | 6 | 3 | 40 |
| 12b | OH | m-NO₂ | 155 | >1000 | 690 | >1000 |
Data sourced from scientific literature. nih.govacs.org
Modifications to the thiazole (B1198619) ring have also been explored to enhance biological activity. Previous SAR studies on related 2-anilino-4-(thiazol-5-yl)pyrimidines indicated the importance of substituents at the C2-position of the thiazole ring. nih.gov The introduction of an amino group at this position was found to significantly boost inhibitory activity against both CDK2 and CDK9. nih.gov This enhancement is attributed to the C2-amino group interacting strongly with key amino acid residues (like Asp145 in CDK2) in the kinase active site. nih.gov
In the this compound series, the aniline moiety is directly attached to the C2-position of the pyrimidine ring, with the amino group acting as the linker. Modifications to this aniline ring are crucial for modulating potency and selectivity. nih.govresearchgate.net The presence of a bulky, substituted aniline moiety is considered important for achieving high potency against CDK9. nih.govacs.org
Studies have shown that electron-withdrawing substituents at the meta or para positions of the phenyl ring generally enhance CDK2 activity, whereas substitution at the ortho position significantly reduces inhibition. researchgate.net The introduction of polar groups, such as hydroxyl (-OH) and sulfonamide (-SO₂NH₂), at the para position of the aniline ring can have dramatic effects on both potency and selectivity for CDK2. nih.gov These effects are often due to the formation of specific hydrogen-bonding interactions within the enzyme's active site. nih.gov
Correlation of Structural Features with Inhibitory Potency and Selectivity
A strong correlation exists between the specific structural features of these compounds and their inhibitory power and selectivity against different kinases. The selectivity for CDK9 over other CDKs, particularly the structurally similar CDK2, is a key goal in the development of these inhibitors. nih.gov
Selective inhibition of CDK9 by this class of compounds appears to stem from the relative malleability of the CDK9 active site, which can accommodate different inhibitor conformations, rather than from the formation of highly specific and rigid polar contacts. nih.govacs.orgcardiff.ac.uk This is supported by X-ray crystallography studies showing that the inhibitors adopt the same general binding mode within the ATP-binding sites of both CDK9 and CDK2, with few specific hydrogen bonds being formed between the decorating substituents and the kinases. nih.govacs.org
One highly selective compound, 12u , demonstrates the successful application of these SAR principles. It inhibits CDK9 with an IC₅₀ of 7 nM and exhibits over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org This selectivity is achieved through a combination of substitutions on the pyrimidine, thiazole, and aniline rings that collectively favor binding to the CDK9 active site.
A biophysical technique, differential scanning fluorimetry (DSF), has been used to measure the change in melting temperature (ΔTₘ) of a kinase when an inhibitor binds to it. For this series, a strong correlation was found between the ΔTₘ value and the inhibitor's potency (Kᵢ), confirming that greater stabilization of the protein corresponds to stronger inhibition. nih.govacs.org
| Compound | Description | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) |
| 12a | C5-CN, m-NO₂-aniline | 1 | 6 | 6 |
| 12e | C5-CN, m-SO₂Me-aniline | 3 | 11 | 3.7 |
| 12u | C5-CN, p-(4-methylpiperazin-1-yl)sulfonyl-aniline | 7 | 568 | >80 |
Data sourced from scientific literature. nih.gov
Comparative SAR Analyses of Compound Series
Comparative analysis of different series of this compound derivatives has provided valuable insights into the structural requirements for potent and selective inhibition. By systematically altering one part of the molecule while keeping others constant, researchers have been able to dissect the contribution of each component.
A key comparison is between compounds with different C5-substituents on the pyrimidine ring. The series with a C5-carbonitrile group (e.g., 12a ) consistently shows potent, albeit relatively non-selective, inhibition of CDKs 1, 2, and 9. nih.govacs.org In contrast, the series with a C5-hydrogen (e.g., Ia ) shows a similar profile, while the C5-hydroxyl series (e.g., 12b ) is largely inactive. nih.govacs.org This demonstrates that an appropriate, non-polar substituent at the C5 position is crucial for maintaining broad CDK activity.
Another comparative analysis involves the aniline moiety. Comparing compounds with identical pyrimidine and thiazole cores but different aniline substitutions reveals the path to selectivity. For instance, while compound 12a (m-NO₂) is a potent pan-inhibitor, compound 12u , which also has a C5-carbonitrile but features a large para-sulfonylpiperazine group on the aniline ring, achieves significant selectivity for CDK9 over CDK2. nih.gov This indicates that while the core scaffold provides the basis for kinase binding, the peripheral aniline substitutions are the primary drivers of isotype selectivity.
Finally, structural studies comparing the binding of these inhibitors to CDK9 and CDK2 reveal that while the core scaffold interactions are conserved, the flexibility of the CDK9 active site allows it to better accommodate the various bulky and polar substituents on the aniline ring, which is the likely basis for the observed selectivity in compounds like 12u . nih.gov
Mechanistic and in Vitro Biological Investigations
Enzyme Inhibition Studies
Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2, CDK7, CDK9)
A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines, which incorporate the core 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile structure, have been identified as highly potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.govacs.org These enzymes are crucial regulators of the cell cycle and transcription, making them important targets in oncology.
Research has shown that the substitution of a hydrogen atom at the C5 position of the pyrimidine (B1678525) ring with a carbonitrile group leads to compounds with potent, low nanomolar inhibitory activity against CDK9, CDK1, and CDK2. acs.org For instance, compound 12a (with a m-NO2 substitution on the aniline (B41778) ring) potently inhibits CDK9, CDK1, and CDK2 with Ki values of 1, 6, and 2 nM, respectively. acs.org However, activity against CDK7 is significantly lower. acs.org The C5-carbonitrile group is critical for this high potency, as its replacement with a hydroxyl group results in a dramatic loss of inhibitory activity against CDK9 and CDK1. acs.org
Further modifications to the aniline ring have been explored to enhance potency and selectivity. One of the most selective compounds identified, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. nih.gov This selectivity is attributed to the relative malleability of the CDK9 active site compared to that of CDK2. nih.govrsc.org Structural studies confirm that these inhibitors bind within the ATP-binding site of the kinases. nih.govacs.org The potent and selective inhibition of CDK9, a key regulator of transcription, has been shown to down-regulate the anti-apoptotic protein Mcl-1, leading to apoptosis in cancer cells. nih.gov
| Compound | Aniline Ring Substituent (R) | CDK9 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) |
|---|---|---|---|---|---|
| 12a | m-NO₂ | 1 | 6 | 2 | 100 |
| 12c | m-NHSO₂Me | 4 | 19 | 16 | 360 |
| 12e | p-NHSO₂Me | 1 | 2 | 2 | 160 |
| 12u | m-NH₂ | 4 | 94 | 568 | >10000 |
Cyclooxygenase (COX-1/COX-2) Inhibition
The pyrimidine-5-carbonitrile scaffold is a core component in various compounds designed as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and cancer. nih.govresearchgate.net Studies have demonstrated that hybrids incorporating the pyrimidine-5-carbonitrile moiety can exhibit potent and selective COX-2 inhibitory activity, with IC50 values in the submicromolar range. nih.govresearchgate.netnih.govnih.gov For example, certain pyrimidine-5-carbonitrile derivatives linked to sulphonamide phenyl moieties or benzo[d]oxazole have shown COX-2 inhibition comparable to the selective inhibitor Celecoxib. nih.gov
However, specific in vitro enzymatic assay data for this compound itself or its closely related 2-anilino derivatives against COX-1 and COX-2 are not extensively detailed in the available research. While the broader class of pyrimidine-5-carbonitriles shows significant promise in targeting COX-2, dedicated studies on this specific thiazolyl-pyrimidine series are required to confirm direct inhibitory activity. nih.govmdpi.com
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase (TS) is a critical enzyme in the synthesis of DNA and a well-established target for chemotherapy. mdpi.com Various heterocyclic compounds have been investigated as TS inhibitors. mdpi.comnih.gov While pyrimidine analogues are known to be a source of TS inhibitors, with the cancer drug 5-fluorouracil (B62378) being a prime example, specific research detailing the direct in vitro inhibitory activity of this compound derivatives against thymidylate synthase is not prominently featured in the scientific literature. Studies on TS inhibition tend to focus on other classes of thiazole (B1198619) and pyrimidine hybrids, such as those combined with 1,3,4-oxadiazole (B1194373) or thiazolidinedione moieties. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for cosmetic and therapeutic applications related to hyperpigmentation. nih.govnih.gov The thiazolopyrimidine scaffold has been explored for its potential to inhibit this enzyme. nih.govresearchgate.net For instance, a novel class of thiazolopyrimidine derivatives was synthesized and shown to exhibit tyrosinase inhibition, with the most potent compound having an IC50 value of 28.50 µM. nih.gov However, these reported structures are distinct from the this compound series. Currently, there is a lack of specific published data on the direct in vitro inhibition of tyrosinase by this compound derivatives. researchgate.netmdpi.com
Cholinesterase Inhibition (e.g., Anticholinesterase Activity)
Inhibitors of cholinesterases, such as acetylcholinesterase (AChE), are cornerstone therapies for Alzheimer's disease. nih.govresearchgate.net The thiazole and pyrimidine heterocyclic systems have been incorporated into various molecular designs to target these enzymes. mdpi.comnih.gov For example, series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine and benzimidazole-based thiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.govmdpi.com Despite the investigation of these related scaffolds, specific studies focusing on the anticholinesterase activity of the this compound series have not been reported in the available literature. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The pyrimidine-5-carbonitrile moiety is a key structural feature in a number of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major target in cancer therapy. rsc.orgrsc.orgpharmajournal.net Several research programs have designed and synthesized novel pyrimidine-5-carbonitrile derivatives that demonstrate significant EGFR inhibition. rsc.orgnih.gov One highly potent compound from a distinct series, 10b , emerged as an EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org Another derivative, 11b , showed potent activity against both wild-type EGFR (EGFRWT) and a resistant mutant (EGFET790M) with IC50 values of 0.09 and 4.03 μM, respectively. rsc.org
While these findings underscore the potential of the pyrimidine-5-carbonitrile scaffold for targeting EGFR, specific in vitro enzymatic data for derivatives of the this compound series are less defined. The focus of published research for this particular thiazole-containing series has been more heavily concentrated on CDK inhibition rather than EGFR. researchgate.netscienceopen.comnih.govexcli.de
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The 2-(Thiazol-5-yl)pyrimidine scaffold has been a subject of interest in the design of inhibitors for p38α Mitogen-Activated Protein Kinase (MAPK). nih.govnih.gov The p38 MAP kinase pathway is a crucial signaling cascade that responds to extracellular stimuli and stress, playing a significant role in cellular processes like proliferation and gene expression. nih.gov
Research into 2-aminothiazol-5-yl-pyrimidines, a closely related class of compounds, has highlighted their potential as p38 MAP kinase inhibitors. nih.gov The design of these inhibitors often utilizes a nitrogen–sulfur nonbonding interaction to stabilize the conformation required for binding to the active site of p38α. nih.gov For instance, the compound 5-(6-(2-Chlorophenyl)pyrimidin-4-yl)-N-isopropyl-1,3-thiazol-2-amine demonstrated high p38α inhibitory activity. nih.gov Studies suggest that incorporating a cyano- or carboxamide-substituted phenyl group on a core five-membered heterocyclic ring can significantly enhance the inhibitory activity of p38α MAP kinase inhibitors. nih.gov
Other Specific Enzyme Target Investigations
Beyond p38α MAPK, derivatives of this compound have been investigated for their inhibitory activity against several other key enzymes implicated in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibition: A significant focus has been on the inhibition of cyclin-dependent kinases, particularly CDK9. nih.govmdpi.comrsc.org The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series of compounds has been identified as highly potent inhibitors of CDKs. nih.govmdpi.com These compounds function by binding to the ATP-binding site of the kinase. mdpi.comrsc.org For example, one derivative, compound 12u , was found to be a potent and selective inhibitor of CDK9 with an IC50 value of 7 nM and demonstrated over 80-fold selectivity for CDK9 versus CDK2. nih.gov Structural studies have revealed that the selectivity for CDK9 by this class of inhibitors arises from the relative malleability of the CDK9 active site rather than the formation of specific polar interactions. mdpi.comnih.gov These compounds have been shown to down-regulate the antiapoptotic protein Mcl-1, which is a downstream target of the CDK9 pathway. mdpi.comrsc.org
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrimidine-5-carbonitrile derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.gov One study reported a derivative, compound 10b , as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. nih.gov Another investigation identified a compound that was active against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M.
Other Enzyme Targets:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole and thiazolopyrimidine derivatives have been synthesized and tested as inhibitors of VEGFR-2, a key mediator of angiogenesis. One compound showed significant inhibitory activity against VEGFR-2 with an IC50 of 0.044 μM.
Cyclooxygenase-2 (COX-2): Certain pyrimidine-5-carbonitrile derivatives have been investigated as dual inhibitors of EGFR and COX-2.
NF-kB, Survivin, CYP1A1, and ERK1/2: Some triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been tested for their inhibitory activity against key proteins involved in cancer cell survival and proliferation, including NF-kB, Survivin, CYP1A1, and ERK1/2.
In Vitro Antiproliferative Activity against Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines.
Human Liver Carcinoma (HepG2) Cell Line Studies
Several studies have documented the antiproliferative effects of pyrimidine-5-carbonitrile derivatives on the HepG2 human liver carcinoma cell line. One investigation reported that compound 10b exhibited an IC50 value of 3.56 μM against HepG2 cells. nih.gov Another study on novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives found that compounds 7a , 7c , and 11 showed high cytotoxic effects. Furthermore, these compounds were found to increase the level of active caspase-3, indicating an induction of apoptosis.
| Compound | IC50 (µM) against HepG2 | Reference |
| Derivative 10b | 3.56 | nih.gov |
| Derivative 11b | 3.04 | |
| Doxorubicin (B1662922) | 25 (nM) | nih.gov |
| Compound 3b | 22 (nM) | nih.gov |
Breast Cancer (MCF-7) Cell Line Studies
The MCF-7 breast cancer cell line has also been a common model for assessing the anticancer activity of this class of compounds. Compound 10b displayed an IC50 of 7.68 μM against MCF-7 cells. nih.gov A separate series of pyrimidine-5-carbonitrile derivatives demonstrated potent activity, with compounds 3b , 5b , and 5d showing IC50 values in the nanomolar range, which were more potent than the standard drug doxorubicin. nih.gov Further investigation into compound 5d revealed it could arrest the cell cycle and significantly induce both early and late apoptosis in MCF-7 cells. nih.gov
| Compound | IC50 (µM) against MCF-7 | Reference |
| Derivative 10b | 7.68 | nih.gov |
| Derivative 11b | 4.14 | |
| Doxorubicin | 21 (nM) | nih.gov |
| Compound 3b | 16 (nM) | nih.gov |
| Compound 5b | 12 (nM) | nih.gov |
| Compound 5d | 7 (nM) | nih.gov |
Non-Small Cell Lung Cancer (A549) Cell Line Studies
The antiproliferative activity has been tested against the A549 non-small cell lung cancer cell line. Compound 10b was found to have an IC50 value of 5.85 μM against A549 cells. nih.gov In another study, pyrimidine-5-carbonitrile derivatives 3b , 5b , and 5d showed anticancer activity comparable to or better than doxorubicin against the A549 cell line. nih.gov
| Compound | IC50 (µM) against A549 | Reference |
| Derivative 10b | 5.85 | nih.gov |
| Derivative 11b | 2.4 | |
| Doxorubicin | 13 (nM) | nih.gov |
| Compound 3b | 19 (nM) | nih.gov |
Renal Cell Carcinoma (A498) Cell Line Studies
Investigations into the efficacy of these compounds against renal cell carcinoma have included the A498 cell line. A study on new pyrimidine-5-carbonitriles as COX-2 inhibitors evaluated their anticancer activity against a panel of four cell lines, including A498. nih.gov The derivatives 3b , 5b , and 5d demonstrated potent cytotoxic activity against A498 cells, with IC50 values in the nanomolar range, outperforming the standard doxorubicin. nih.gov
| Compound | IC50 (nM) against A498 | Reference |
| Doxorubicin | 31 ± 0.71 | nih.gov |
| Compound 3b | 25 ± 0.65 | nih.gov |
| Compound 5b | 15 ± 0.45 | nih.gov |
| Compound 5d | 10 ± 0.33 | nih.gov |
In Vitro Cell Cycle Progression Analysis
The mechanism behind the anticancer activity of this compound class is closely linked to the inhibition of cell cycle progression. Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile are potent inhibitors of Cyclin-Dependent Kinases (CDKs). acs.org CDKs are crucial enzymes that regulate the transitions between different phases of the cell cycle.
These compounds potently inhibit CDK1, CDK2, and CDK9, with inhibition constant (Ki) values in the low nanomolar range (1 to 6 nM). acs.orgnih.gov
CDK1/Cyclin B is essential for the G2-M transition, and its inhibition leads to cell cycle arrest at the G2 phase.
CDK2/Cyclin E and CDK2/Cyclin A are critical for the G1-S transition and S-phase progression. Inhibition of CDK2 can cause arrest at the G1/S checkpoint.
CDK9/Cyclin T is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of various genes, including those vital for cell survival. nih.govnih.gov
By potently inhibiting these key kinases, this compound derivatives effectively halt the proliferation of cancer cells by interfering with the machinery of cell division. acs.orgnih.gov
| Target Kinase | Role in Cell Cycle | Inhibition by Derivatives (Ki) | Reference |
|---|---|---|---|
| CDK1 | G2-M Transition | 1 - 6 nM | acs.org |
| CDK2 | G1-S Transition, S-Phase Progression | 1 - 6 nM | acs.org |
| CDK9 | Transcriptional Regulation | 1 - 6 nM | acs.org |
In Vitro Apoptosis Induction Mechanisms
Beyond halting the cell cycle, these compounds actively induce programmed cell death, or apoptosis, in cancer cells. acs.orgnih.gov The primary mechanism for this is through the inhibition of CDK9. acs.orgnih.gov Cancer cells often rely on high levels of anti-apoptotic proteins to survive. nih.gov The transcription of the genes for many of these survival proteins, such as Mcl-1, is dependent on CDK9 activity.
By inhibiting CDK9, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives reduce the expression level of the Mcl-1 anti-apoptotic protein. acs.orgnih.govacs.org This downregulation of survival signals reinstates the natural process of apoptosis, leading to the selective death of cancer cells. acs.orgnih.gov Further evidence from related thiazolo[5,4-d]pyrimidine (B3050601) compounds shows that apoptosis induction is confirmed by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of procaspase-3, which are hallmark events in the apoptotic cascade. nih.gov
In Vitro Antimicrobial Spectrum Analysis
Antibacterial Activity (e.g., B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhimurium)
The thiazole and pyrimidine heterocyclic systems are known scaffolds in the development of antimicrobial agents. Various derivatives incorporating these rings have been synthesized and tested against a range of pathogenic bacteria. Studies on different classes of thiazole derivatives have demonstrated biological activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comresearchgate.net Similarly, numerous pyrimidine derivatives have been evaluated for antibacterial properties and found to be active against these organisms. researchgate.netbohrium.com While the broad classes of thiazoles and pyrimidines show established antibacterial potential, specific data on the activity of this compound against the listed strains is not detailed in the available literature.
Antifungal Activity (e.g., C. albicans, A. niger)
The thiazole moiety is a component of many compounds investigated for antifungal properties. Research has shown that certain thiazole derivatives exhibit potent activity against fungal pathogens, including Candida albicans. nih.govnih.gov Some newly synthesized thiazole derivatives have demonstrated very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve disruption of the fungal cell wall or cell membrane. nih.gov While the thiazole scaffold shows promise, specific antifungal testing results for this compound against C. albicans and Aspergillus niger are not presently available.
Antiviral Activity (e.g., Anti-HIV)
The development of novel antiviral agents is a critical area of research, and heterocyclic compounds featuring pyrimidine and thiazole rings have been explored for this purpose. Many pyrimidine-based agents are already used clinically for the treatment of HIV/AIDS. Research into fused heterocyclic systems has identified thiazolo[3,2-a]pyrimidine derivatives as potential inhibitors of the HIV Ribonuclease H (RNase H) enzyme, which is a crucial target for anti-HIV therapy. mdpi.com Other studies on novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been conducted to investigate their anti-HIV properties. nih.gov Although the general classes of thiazole and pyrimidine hybrids are recognized for their potential in developing anti-HIV therapeutics, specific data regarding the anti-HIV activity of this compound is not available in the reviewed literature.
Antitubercular Activity
Derivatives of pyrimidine tethered to a thiazole or benzothiazole (B30560) moiety have demonstrated notable activity against various strains of Mycobacterium tuberculosis. A study evaluating a series of benzothiazole–pyrimidine hybrids identified several compounds with significant potency. nih.gov Specifically, compounds designated 5c, 5b, 12, and 15 were highly active against the drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. nih.gov
Further testing against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains revealed that many of these derivatives retained good activity. nih.gov Compounds 5c and 15, in particular, showed a minimal loss of efficacy against the MDR strain (ATCC 35822) with MIC values of 0.98 and 1.95 µg/mL, respectively. nih.gov Against the XDR strain (RCMB 2674), these same compounds displayed MIC values of 3.9 and 7.81 µg/mL, respectively, highlighting the potential of this chemical scaffold in combating drug-resistant tuberculosis. nih.gov The general structure of these pyrimidine-benzothiazole hybrids suggests the importance of the combined heterocyclic system for antitubercular efficacy. nih.gov Other related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and various chalcone-derived pyrimidines, have also been investigated for their antitubercular properties. mdpi.comniscpr.res.in
| Compound | M. tuberculosis (ATCC 25177) (Drug-Sensitive) | M. tuberculosis (ATCC 35822) (MDR) | M. tuberculosis (RCMB 2674) (XDR) |
|---|---|---|---|
| 5b | 0.48 | 1.95 | 7.81 |
| 5c | 0.24 | 0.98 | 3.9 |
| 12 | 0.98 | 3.9 | 15.62 |
| 15 | 0.48 | 1.95 | 7.81 |
In Vitro Anti-inflammatory Pathway Modulation
A series of pyrimidine-5-carbonitrile derivatives featuring a 1,3-thiazole moiety has been evaluated for anti-inflammatory effects, demonstrating significant modulation of key inflammatory pathways. nih.gov The most potent compounds from this series (designated 8h, 8n, and 8p) were identified as selective COX-2 inhibitors and were subjected to further investigation. nih.gov
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation. nih.gov The anti-inflammatory activity of pyrimidine-5-carbonitrile derivatives is linked to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins (B1171923) at sites of inflammation. nih.govnih.gov In a study of pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole group, the most active compounds caused a substantial reduction in the serum concentrations of PGE2. nih.gov This effect is consistent with their potent and selective inhibition of the COX-2 enzyme. nih.gov
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response. nih.govmdpi.com The pyrimidine-5-carbonitrile derivatives with a thiazole moiety that demonstrated potent COX-2 inhibition also led to a significant decrease in the serum levels of both TNF-α and IL-6. nih.gov This finding indicates that the anti-inflammatory mechanism of these compounds extends beyond the inhibition of prostaglandin synthesis to include the downregulation of key cytokine production. nih.gov
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a mediator involved in inflammation and cellular damage. The most effective anti-inflammatory compounds from the studied series of pyrimidine-5-carbonitrile derivatives also demonstrated a substantial reduction in serum concentrations of inducible nitric oxide (iNO), suggesting an inhibitory effect on iNOS activity or expression. nih.gov
| Biomarker | Observed Effect |
|---|---|
| Prostaglandin E2 (PGE2) | Substantial Reduction |
| Tumor Necrosis Factor-alpha (TNF-α) | Substantial Reduction |
| Interleukin-6 (IL-6) | Substantial Reduction |
| Inducible Nitric Oxide (iNO) | Substantial Reduction |
| Malondialdehyde (MDA) | Significant Decrease |
| Total Antioxidant Capacity (TAC) | Significant Induction |
In Vitro Antioxidant Activity Evaluation
The pyrimidine nucleus is recognized for its potential antioxidant properties, acting as "free radical scavengers" to mitigate oxidative damage. ijpsonline.com Various pyrimidine derivatives have been evaluated for their antioxidant potential through in vitro assays such as DPPH radical scavenging and ferric ion reducing power. ijpsonline.comresearchgate.net The ability of certain pyrimidine-5-carbonitrile derivatives to significantly increase the Total Antioxidant Capacity (TAC) provides direct evidence of their antioxidant activity. nih.gov This enhancement of the antioxidant defense system complements their direct anti-inflammatory actions, addressing the interconnected pathologies of inflammation and oxidative stress. nih.govnih.gov
Other Investigated In Vitro Biological Activities
The therapeutic potential of chemical compounds is often explored across a range of biological assays to identify novel activities. This section details the in vitro investigations into the biological effects of this compound and structurally related compounds in areas beyond their primary research focus. The activities discussed include potential applications in neurodegenerative diseases, cardiovascular conditions, immune modulation, and infectious diseases.
Anti-Alzheimer's Disease Related Activities (e.g., Antiamyloid Activity)
While direct studies on the anti-Alzheimer's activity of this compound are not extensively documented, the broader classes of thiazole and pyrimidine derivatives have been investigated for their potential to target pathways implicated in Alzheimer's disease. nih.gov Research in this area often focuses on the inhibition of key enzymes such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), as well as the modulation of amyloid-beta (Aβ) aggregation. nih.govnih.gov
Thiazole-containing compounds have been identified as promising scaffolds for the development of BACE-1 inhibitors, an enzyme crucial in the production of Aβ peptides. nih.govnih.gov Similarly, various pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For instance, a series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized as novel acetylcholinesterase inhibitors. researchgate.net In vitro evaluation of these compounds against human acetylcholinesterase demonstrated varying degrees of inhibition at a concentration of 10 µM. researchgate.net
The pyrimidine-5-carbonitrile scaffold has also been explored. nih.gov Although specific antiamyloid activity data for this compound is not available, the structural motifs present in this compound are found in molecules investigated for neuroprotective effects.
Table 1: Examples of Anti-Alzheimer's Disease Related Activity for Thiazole and Pyrimidine Derivatives
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 6-Acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives | Acetylcholinesterase (AChE) | Varying inhibition at 10 µM | researchgate.net |
| Thiazole-based compounds | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | Potential as inhibitors | nih.gov |
| Pyrimidine derivatives | Acetylcholinesterase (AChE) | Inhibitory activity | nih.govnih.gov |
| Pyrimidine-5-carbonitrile derivatives | Multiple targets in AD | Investigated for bioactivity | nih.gov |
Calcium Channel Blocker Activity
The pyrimidine scaffold is a component of various compounds investigated for their cardiovascular effects, including calcium channel blockade. nih.govmdpi.com Calcium channel blockers are a class of drugs used to treat conditions such as hypertension by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation. nih.gov
While no specific in vitro studies on the calcium channel blocking activity of this compound were identified, research on related pyrimidine derivatives suggests that this chemical class has potential in this area. For example, a study on novel pyrimidine derivatives demonstrated their potential as calcium channel blockers, with some compounds showing comparable in vitro activity to the reference drug nifedipine (B1678770). nih.gov Another study focused on Biginelli-derived pyrimidines and fused pyrimidines as potential calcium channel blockers, with several derivatives showing inhibitory effects on KCl-induced contractions in isolated tissue preparations. mdpi.com
These findings suggest that the pyrimidine core is a viable scaffold for the design of calcium channel antagonists. However, without direct experimental data, the calcium channel blocking activity of this compound remains speculative.
Table 2: Calcium Channel Blocker Activity of Representative Pyrimidine Derivatives
| Compound Type | Assay | Finding | Reference |
|---|---|---|---|
| Novel Pyrimidine Derivatives | In vitro calcium channel blocking assay | Activity comparable to nifedipine for some derivatives | nih.gov |
| Biginelli-Derived Pyrimidines | Inhibition of KCl-induced contractions (isolated rabbit jejunum and rat colon) | Six compounds showed inhibition at 10⁻⁵ M | mdpi.com |
Immunomodulatory Effects
A comprehensive search of the scientific literature did not yield any in vitro studies specifically investigating the immunomodulatory effects of this compound or closely related derivatives. The potential for this compound to modulate immune responses, such as cytokine production or lymphocyte proliferation, has not been reported. Therefore, its activity in this biological area remains unknown.
Antimalarial Activity
The threat of drug-resistant malaria has spurred the search for new antimalarial agents with novel mechanisms of action. Both thiazole and pyrimidine-containing compounds have been explored as potential sources of new antiplasmodial drugs. nih.govnih.gov
A study on a series of hybrids combining pyrimidine-5-carbonitrile and quinoline (B57606) moieties revealed significant in vitro antiplasmodial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. nih.gov One of the hybrid compounds, bearing a meta-nitrophenyl substituent at the C-4 position of the pyrimidine ring, demonstrated a potent IC50 value of 56 nM against the Dd2 strain. nih.gov
Furthermore, a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against the NF54 strain of P. falciparum in an in vitro blood-stage assay. researchgate.netnih.gov Two compounds from this series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, exhibited significant antimalarial activity with IC50 values of 0.725 µM and 0.648 µM, respectively. researchgate.netnih.gov
These findings highlight the potential of the thiazolyl-pyrimidine scaffold as a basis for the development of new antimalarial agents.
Table 3: In Vitro Antimalarial Activity of Related Thiazole and Pyrimidine Derivatives
| Compound Series | P. falciparum Strain(s) | Most Potent Compound IC50 | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitrile and quinoline hybrids | NF54, Dd2 | 56 nM (against Dd2) | nih.gov |
| 2-(2-hydrazinyl)thiazole derivatives | NF54 | 0.648 µM | researchgate.netnih.gov |
Advanced Research Applications and Prospects
Development of Photochemical Probe Agents for Biological Systems
While direct studies on 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile as a photochemical probe for biological systems are not extensively documented, the broader class of pyrimidine-5-carbonitrile derivatives has shown significant promise in the development of fluorescent sensors and probes. These compounds are explored for their unique photophysical properties, which can be harnessed for detecting and imaging biological molecules and processes. nih.govmdpi.com
The pyrimidine-5-carbonitrile core is an attractive scaffold for creating "turn-on" fluorescent probes. For instance, a pyrimidine-based fluorescent probe named Z2 was designed to target mitochondria and evaluate pH variations, exhibiting a notable increase in fluorescence under acidic conditions. nih.gov This characteristic is particularly useful for monitoring biological processes like mitophagy, where an acidic environment is a key feature. nih.gov The probe demonstrated a strong and specific pH detection capability in HeLa cells and was also used to detect pH changes in Caenorhabditis elegans. nih.gov
Furthermore, the combination of a pyrimidine (B1678525) intermediate with a fluorophore like BODIPY has been used to create fluorescent probes for the rapid identification of amino acids. bohrium.com The design of these probes leverages the reactivity of the pyrimidine ring, which can be modified to interact with specific analytes, leading to a detectable change in fluorescence. bohrium.com Another pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) to selectively detect the bacterium Pseudomonas aeruginosa. rsc.org The inherent fluorescence of the pyrimidine scaffold and the potential for chemical modification make pyrimidine-5-carbonitrile derivatives, including potentially the thiazol-5-yl variant, valuable candidates for the future development of sophisticated photochemical tools for biological research and diagnostics.
Exploration as Chemokine and Fractalkine Receptor Antagonists
The investigation of thiazole-pyrimidine structures as modulators of chemokine receptors is an active area of research, particularly for inflammatory diseases. While research specifically targeting this compound is limited in this context, studies on the closely related fused scaffold, thiazolo[4,5-d]pyrimidine (B1250722), have yielded potent antagonists for the fractalkine receptor, also known as CX3CR1.
Fractalkine is a unique chemokine that mediates cell adhesion and migration, and its receptor, CX3CR1, is implicated in chronic inflammatory conditions such as multiple sclerosis. Researchers have developed series of substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines that act as potent and selective CX3CR1 antagonists. nih.govresearchgate.net By modifying substituents on this core structure, scientists have achieved compounds with high selectivity for CX3CR1 over other related chemokine receptors. nih.gov Structure-activity relationship (SAR) studies revealed that specific moieties, such as a leucinol group at the 7-position and α-methyl branched benzyl (B1604629) derivatives at the 5-position, resulted in compounds with promising affinity and selectivity. nih.gov These findings underscore the potential of the thiazolo[4,5-d]pyrimidine core as a privileged scaffold for developing treatments for neuroinflammatory diseases. researchgate.net
Although the researched compounds feature a fused thiazole (B1198619) and pyrimidine ring system, which is structurally distinct from the linked rings of this compound, the findings highlight the general importance of this heterocyclic combination for targeting chemokine receptors. Further exploration may extend to non-fused analogues to determine their potential as fractalkine or other chemokine receptor antagonists.
Consideration as Corticotropin Releasing Factor (CRF) Receptor Antagonists
A significant body of research has focused on the development of thiazolo[4,5-d]pyrimidine derivatives as antagonists of the corticotropin-releasing factor (CRF) type 1 receptor (CRF1). researchgate.netnih.govnih.gov Over-activation of the CRF system is linked to various stress-related disorders, including anxiety and depression, making CRF1 receptor antagonists attractive therapeutic targets. nih.govdntb.gov.uamdpi.com
Numerous studies have synthesized and evaluated series of thiazolo[4,5-d]pyrimidines for their binding affinity to the CRF1 receptor. nih.gov These compounds are designed based on the pharmacophore of known CRF1 receptor antagonists. nih.gov In one study, a series of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidenes were synthesized and evaluated for their ability to inhibit the binding of a radioligand to membranes from HEK 293 cells expressing the CRF1 receptor. nih.gov Two compounds from this series, designated 5o and 5s, demonstrated approximately 25% inhibition of radioligand binding at a concentration of 1000 nM. nih.gov
More recent research has identified highly potent antagonists from this class. A 2024 study reported the synthesis and evaluation of a new series of thiazolo[4,5-d]pyrimidine CRF1 receptor antagonists, with several compounds showing superior potency compared to the standard antagonist, Antalarmin. nih.govdntb.gov.ua The most promising compounds from this research exhibited significant inhibitory activity, highlighting the therapeutic potential of this scaffold. nih.govnih.gov For example, one compound demonstrated the ability to inhibit CRF-induced cAMP accumulation with an IC50 of 2.15 μM. nih.gov Another lead compound was identified with a high binding affinity (Ki = 32.1 nM). researchgate.net
The table below summarizes the binding affinity and potency of selected potent thiazolo[4,5-d]pyrimidine derivatives against the CRF1 receptor, as reported in recent literature. It is important to note that these compounds possess the fused thiazolo[4,5-d]pyrimidine core, not the linked structure of this compound.
| Compound | Log IC50 | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2 | -8.22 | 6.03 | nih.gov |
| Compound 5 | -7.95 | 11.22 | nih.gov |
| Compound 20 | -8.04 | 9.12 | nih.gov |
| Compound 21 | -7.88 | 13.18 | nih.gov |
| Antalarmin (Reference) | -7.78 | 16.60 | nih.gov |
Q & A
Q. Advanced Molecular Modeling
- Ensemble Docking : Accounts for CDK9’s conformational flexibility using multiple receptor structures .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., replacing phenylamino with pyridinyl groups) .
- Pharmacophore Modeling : Identifies essential features like hydrogen bond acceptors (carbonitrile) and aromatic π-stacking (thiazole ring) .
How are X-ray crystallography and refinement protocols optimized for structural studies?
Q. Advanced Structural Analysis
- Data Collection : High-resolution (<2.0 Å) synchrotron data reduces phase errors .
- Maximum-Likelihood Refinement : Implemented in REFMAC to handle anisotropic B-factors and phase probabilities, improving R-factors by 5–10% compared to least-squares methods .
- Validation Tools : Use MolProbity to assess Ramachandran outliers and clash scores .
What structure-activity relationship (SAR) trends guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
